molecular formula C24H28O4 B1681990 4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid CAS No. 146670-40-8

4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid

Cat. No. B1681990
M. Wt: 380.5 g/mol
InChI Key: ZZUKALQMHNSWTK-UHFFFAOYSA-N
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Description

The compound “4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid”, also known as TTNPB, is a synthetic retinoic acid analog . It has a high affinity for retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors . It’s used in transcriptional assays and as a RAR-agonist in cultured human cord blood CD34 + CD38 - lin - cells .


Molecular Structure Analysis

The molecular formula of this compound is C24H28O2 . The InChI string representation of its structure is InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ .


Physical And Chemical Properties Analysis

This compound is soluble in ethanol at 10 mM, in DMSO at 25 mM, and in a mixture of chloroform and methanol at 9.80-10.20 mg/mL . It forms a clear, colorless to light yellow solution when dissolved . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

Gut Functions Regulation

Benzoic acid, a derivative that may share structural similarities with the compound , has been studied for its impact on gut functions. It is recognized for its antibacterial and antifungal properties when used as a preservative in foods and feeds. Research indicates that appropriate levels of benzoic acid might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota, highlighting the compound's potential in promoting gut health and overall well-being (Mao, Yang, Chen, Yu, & He, 2019).

Antioxidant and Microbiological Activity

Studies have explored the structure-related antioxidant, microbiological, and cytotoxic activities of selected carboxylic acids, including benzoic acid and its derivatives. These natural compounds exhibit significant biological activities, with variations in their antioxidant and antimicrobial properties depending on their structural composition. Such research underscores the potential therapeutic and protective roles of these compounds, including those structurally related to the chemical in focus, in combating oxidative stress and microbial infections (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Toxicological Studies

The environmental presence, fate, and behavior of benzoic acid derivatives, including potential toxic effects on humans and ecosystems, have been a subject of extensive study. These investigations provide insights into the distribution, accumulation, and impact of such compounds, offering a basis for assessing the environmental and health implications of various chemical substances, including those with similar structures or functional groups (Liu & Mabury, 2020).

properties

IUPAC Name

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-22(2)11-12-23(3,4)20-15-18(9-10-19(20)22)24(27-13-14-28-24)17-7-5-16(6-8-17)21(25)26/h5-10,15H,11-14H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUKALQMHNSWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3(OCCO3)C4=CC=C(C=C4)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163433
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid

CAS RN

146670-40-8
Record name SR 11237
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146670408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Reactant of Route 3
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Reactant of Route 4
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Reactant of Route 5
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid

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